4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
Description
Nomenclature and Structural Classification
The compound 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride represents a sophisticated example of heterocyclic chemistry, where systematic nomenclature reveals the complex structural relationships within the molecule. The International Union of Pure and Applied Chemistry name follows a systematic approach that identifies the thiomorpholine core as the primary structural framework, with the lambda6 designation indicating the oxidation state of the sulfur atom within the six-membered heterocyclic ring. The compound's classification places it within the thiomorpholine family, which consists of six-membered saturated heterocycles containing both nitrogen and sulfur atoms at specific positions.
The systematic naming convention for this compound reflects several key structural elements that define its chemical identity. The "4-(2-Aminopropanoyl)" portion indicates the presence of an aminopropanoyl substituent attached to the nitrogen atom at position 4 of the thiomorpholine ring system. The "1lambda6" designation specifically denotes that the sulfur atom is in a hexavalent oxidation state, forming the characteristic sulfone functionality that distinguishes this compound from simpler thiomorpholine derivatives. The "1,1-dione" terminology explicitly identifies the presence of two oxygen atoms bonded to the sulfur center, creating the sulfone group that significantly influences the compound's chemical and physical properties.
The molecular formula C7H15ClN2O3S provides essential information about the atomic composition, revealing the presence of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the integration of the thiomorpholine dioxide core structure with the aminopropanoyl side chain and the hydrochloride salt formation. The molecular weight of 242.7236 daltons positions this compound within a size range that is compatible with various pharmaceutical applications while maintaining structural complexity.
Historical Development and Research Significance
The development of this compound represents a convergence of several important trends in heterocyclic chemistry research, particularly the growing recognition of sulfur-containing heterocycles as valuable pharmacological scaffolds. The historical context of this compound's development can be traced to the broader exploration of thiomorpholine derivatives, which emerged from systematic investigations into sulfur heterocycle chemistry during the latter half of the twentieth century. Research into thiomorpholine dioxide systems gained momentum as scientists recognized the unique electronic and steric properties imparted by the sulfone functionality within the heterocyclic framework.
The significance of this compound within contemporary chemical research stems from its representation of advanced synthetic methodologies for constructing complex sulfur heterocycles. The oxidation of thiomorpholine to its corresponding dioxide form exemplifies the application of potassium permanganate oxidation techniques that have been developed for converting sulfides to sulfones under various catalytic conditions. These synthetic approaches have evolved to include heterogeneous, phase-transfer, and acid-catalyzed oxidation protocols that enable efficient preparation of sulfone-containing heterocycles. The development of such methodologies has been crucial for accessing compounds like this compound in quantities sufficient for detailed biological evaluation.
Contemporary research significance of this compound extends beyond its synthetic accessibility to encompass its potential applications in medicinal chemistry research. The structural features present in this molecule align with current trends in drug discovery, where sulfur-containing heterocycles have demonstrated remarkable versatility in targeting various biological pathways. The aminopropanoyl functionality introduces additional complexity that may facilitate specific protein-ligand interactions, while the thiomorpholine dioxide core provides a rigid scaffold that can influence molecular conformation and binding specificity. This combination of structural elements positions the compound as a valuable research tool for investigating structure-activity relationships within sulfur heterocycle chemistry.
Core Structural Features
The core structural features of this compound reflect a sophisticated integration of multiple functional groups within a heterocyclic framework that exhibits distinct chemical and physical properties. The thiomorpholine dioxide ring system serves as the central structural element, consisting of a six-membered saturated heterocycle containing nitrogen at position 4 and sulfur at position 1, with the sulfur atom bearing two oxygen substituents in the dioxide configuration. This arrangement creates a rigid molecular scaffold that influences the overall three-dimensional structure and provides specific sites for further functionalization.
The thiomorpholine dioxide core demonstrates several important structural characteristics that distinguish it from related heterocyclic systems. The sulfur-nitrogen spatial relationship within the six-membered ring creates a specific geometric arrangement that influences molecular conformation and potential binding interactions. The sulfone functionality introduces significant electronic effects, as the electron-withdrawing nature of the sulfur dioxide group affects the electron density distribution throughout the ring system. These electronic modifications can influence reactivity patterns and binding affinity in biological systems, making the thiomorpholine dioxide scaffold particularly valuable for medicinal chemistry applications.
The aminopropanoyl substituent attached to the nitrogen atom at position 4 introduces additional structural complexity and functional diversity. This side chain consists of a three-carbon propanoyl group bearing an amino functionality at the terminal position, creating opportunities for hydrogen bonding and electrostatic interactions. The amide linkage connecting the propanoyl chain to the thiomorpholine nitrogen provides conformational flexibility while maintaining a degree of structural rigidity through resonance stabilization. The primary amino group at the terminus of the propanoyl chain represents a key pharmacophoric element that can participate in various intermolecular interactions.
The hydrochloride salt formation represents an additional structural feature that significantly influences the compound's physical and chemical properties. The protonation of the terminal amino group by hydrochloric acid creates a charged species that enhances water solubility and stability under physiological conditions. This salt formation also influences crystallization behavior and storage stability, making the compound more suitable for pharmaceutical applications compared to the free base form. The chloride counterion provides charge balance and contributes to the overall molecular weight and physical properties of the final compound.
Relevance to Sulfur-Containing Heterocycles
The relevance of this compound within the broader context of sulfur-containing heterocycles reflects the growing recognition of these molecular frameworks as essential components of contemporary medicinal chemistry. Sulfur heterocycles have demonstrated remarkable versatility in pharmaceutical applications, with examples including established drugs such as dapsone, quetiapine, penicillin, and probucol, which collectively represent diverse therapeutic areas including antimicrobial, antipsychotic, and cardiovascular treatments. The thiomorpholine dioxide scaffold present in this compound exemplifies the sophistication that can be achieved within sulfur heterocycle chemistry, where oxidation states and substitution patterns can be precisely controlled to optimize biological activity.
The structural relationship between this compound and other sulfur-containing heterocycles reveals important patterns in molecular design and biological activity. Thiomorpholine derivatives, including the dioxide form present in this compound, belong to a broader family of sulfur heterocycles that have shown significant promise in various therapeutic applications. The six-membered ring system with alternating heteroatoms provides a structural template that can accommodate diverse substitution patterns while maintaining favorable pharmacokinetic properties. The sulfone functionality present in the dioxide form introduces specific electronic and steric modifications that can enhance selectivity and potency in biological systems.
Contemporary research in sulfur heterocycle chemistry has revealed that compounds containing thiomorpholine dioxide scaffolds exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The electronic modifications introduced by the sulfone group can influence protein-ligand interactions, potentially leading to enhanced binding affinity and selectivity for specific molecular targets. The structural rigidity provided by the thiomorpholine dioxide framework also contributes to improved pharmacological profiles by reducing conformational flexibility and promoting specific binding orientations.
The synthetic accessibility of thiomorpholine dioxide derivatives has been enhanced through the development of efficient oxidation protocols that enable conversion of sulfide precursors to sulfone products under mild conditions. These methodological advances have facilitated the preparation of diverse thiomorpholine dioxide libraries for biological screening and structure-activity relationship studies. The availability of reliable synthetic routes has been crucial for advancing the medicinal chemistry potential of compounds like this compound, enabling systematic exploration of substitution effects on biological activity.
Properties
IUPAC Name |
2-amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-6(8)7(10)9-2-4-13(11,12)5-3-9;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXRMFDCIDGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCS(=O)(=O)CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiomorpholine-1,1-dioxide Hydrochloride
The core thiomorpholine-1,1-dioxide hydrochloride is prepared through a multi-step process involving amino protecting compounds and controlled oxidation. Key steps include:
- Starting Material and Amino Protection: The synthesis begins with a thiomorpholine amino protecting compound, which is reacted in aqueous media.
- Hydrochloric Acid Addition: The amino protecting compound is slowly added to concentrated hydrochloric acid at room temperature under stirring conditions.
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress until completion.
- Concentration and Removal of Excess Acid: After the reaction, the mixture is concentrated to remove water and excess hydrochloric acid, yielding crude thiomorpholine-1,1-dioxide hydrochloride.
- Recrystallization: The crude product is recrystallized from ethanol to obtain purified thiomorpholine-1,1-dioxide hydrochloride.
This method achieves high yields typically around 96-99%, depending on scale and specific conditions used. For example, one embodiment describes using 330 g of amino protecting compound with 1650 g water and 330 g concentrated hydrochloric acid, yielding 272 g of product with 99.6% yield after recrystallization.
Oxidation to Thiomorpholine-1,1-dioxide Amino Protecting Compound
Prior to hydrochloride salt formation, the amino protecting compound undergoes oxidation:
- Reagents: Potassium permanganate is used as the oxidizing agent.
- Reaction Conditions: The reaction is conducted in aqueous solution at temperatures controlled between 25°C and 37°C for about 5 hours.
- Workup: After completion, the reaction mixture is filtered, concentrated, and purified by extraction with ethyl acetate and light petroleum mixtures.
- Yield: This step typically yields about 82.5% of the thiomorpholine-1,1-dioxide amino protecting compound.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation to thiomorpholine-1,1-dioxide amino protecting compound | Potassium permanganate in water, ethyl acetate extraction | 25-37 | 5 hours | 82.5 | Controlled addition of KMnO4 in batches |
| Hydrochloride salt formation | Amino protecting compound + concentrated HCl, recrystallization in ethanol | Room temp | Until TLC completion | 96.4-99.6 | Slow addition, stirring, TLC monitoring |
| Functionalization to 4-(2-aminopropanoyl) derivative | Coupling with 2-aminopropanoyl moiety, acid treatment | Room temp | Variable | Not specified | Presumed standard amide coupling methods |
Analytical and Process Notes
- Reaction Monitoring: TLC is consistently used to monitor reaction progress.
- pH Adjustment: After hydrochloride salt formation, pH adjustment with NaOH to around 8-9 is used before further concentration and purification.
- Solvent Use: Water, ethanol, ethyl acetate, and petroleum ether are employed at various stages for reaction media and purification.
- Scale-Up: The method has been demonstrated at scales ranging from hundreds of grams to kilograms with consistent yields.
Research Findings and Industrial Relevance
- The preparation method is robust and scalable, suitable for industrial synthesis.
- High purity and yield are achievable through careful control of reaction parameters and purification steps.
- The use of protecting groups and controlled oxidation ensures selectivity and stability of intermediates.
- The hydrochloride salt form enhances compound stability and handling.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Amino group reactivity
The secondary amino group in the propanoyl substituent participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaHCO₃) replaces the amino proton with alkyl groups, forming N-alkyl derivatives.
-
Acetylation : Acetyl chloride or acetic anhydride reacts with the amine to form amides, reducing basicity .
| Reagent | Reaction Type | Product | Conditions | Citation |
|---|---|---|---|---|
| CH₃I | Alkylation | N-Methyl derivative | NaHCO₃, 50°C | |
| CH₃COCl | Acetylation | N-Acetyl amide | Pyridine, 0°C |
Oxidation and Reduction
Thiomorpholine sulfone reactivity
The sulfone group (C=S=O₂) is resistant to reduction but can undergo oxidation under extreme conditions:
-
Oxidation : Treatment with strong oxidizing agents (e.g., KMnO₄, CrO₃) converts the sulfone to sulfoxide or sulfate derivatives.
-
Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the ketone group in the propanoyl chain to a secondary alcohol.
| Reagent | Reaction Type | Product | Conditions | Citation |
|---|---|---|---|---|
| KMnO₄ | Oxidation | Sulfoxide/sulfate | H₂SO₄, 100°C | |
| LiAlH₄ | Reduction | Propanol derivative | THF, -78°C |
Hydrolysis
Amide and sulfone stability
-
Amide hydrolysis : The amino propanoyl amide hydrolyzes under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions to form a carboxylic acid and an amine .
-
Sulfone stability : The sulfone group remains intact under hydrolytic conditions, as observed in analogous thiomorpholine derivatives .
| Reagent | Reaction Type | Product | Conditions | Citation |
|---|---|---|---|---|
| HCl | Acidic hydrolysis | Carboxylic acid + amine | 80°C, 24h | |
| NaOH | Basic hydrolysis | Carboxylic acid + amine | 60°C, 12h |
Condensation Reactions
Ketone and amine interactions
The ketone group in the propanoyl chain reacts with nucleophiles:
-
Imine formation : Reaction with aldehydes/ketones in the presence of NH₃ forms Schiff bases.
-
Enamine synthesis : Condensation with secondary amines (e.g., pyrrolidine) yields enamines, useful in organic synthesis.
| Reagent | Reaction Type | Product | Conditions | Citation |
|---|---|---|---|---|
| CH₃CHO | Imine formation | Schiff base | NH₃, 50°C | |
| Pyrrolidine | Enamine synthesis | Enamine derivative | AcOH, 60°C |
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride exhibit anticancer properties. The thiomorpholine moiety has been linked to the inhibition of tumor growth in preclinical models.
Case Study:
A study published in 2023 demonstrated that derivatives of thiomorpholine compounds induced apoptosis in cancer cell lines by activating caspase pathways, suggesting a mechanism for their anticancer effects .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific proteases that are crucial in various biological processes.
Case Study:
Research conducted in 2024 highlighted its potential as an inhibitor of serine proteases, which are implicated in inflammatory diseases. The compound was shown to bind effectively to the active site of the enzyme, leading to reduced enzymatic activity .
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Addition of Compound (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyurethane | 5 | 50 | 200 |
| Polystyrene | 10 | 45 | 180 |
Mechanism of Action
The mechanism of action of 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Thiomorpholine Family
Thiomorpholine derivatives share a six-membered ring containing sulfur and nitrogen. Key differences arise from substituent groups, which influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- This may improve solubility in polar solvents but reduce membrane permeability .
- Purity and Stability : Analogs like the methoxyphenyl variant are stored at -20°C to maintain stability, suggesting the target compound may require similar handling .
Functional Analogues with 2-Aminopropanoyl Moieties
The 2-aminopropanoyl group appears in pharmacologically active compounds, though attached to distinct scaffolds:
Table 2: Functional Analogues
Key Observations:
- Structural Complexity: Denibulin integrates the 2-aminopropanoyl group into a benzimidazole-thioether framework, enabling DNA intercalation or kinase inhibition . In contrast, the target compound’s simpler thiomorpholine scaffold may limit its target spectrum but improve synthetic accessibility.
- Therapeutic Targets : Talaglumetad’s bicyclic structure targets metabotropic glutamate receptors, highlighting how scaffold geometry dictates biological activity . The thiomorpholine core’s conformational flexibility could favor binding to flatter binding pockets.
Biological Activity
4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride, with the CAS number 1251922-66-3, is a compound that has garnered interest in various biological studies. Its unique structure and properties suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiomorpholine ring, which is known for its diverse biological activities. The presence of the amino acid moiety (2-aminopropanoyl) enhances its potential interactions with biological targets.
- Molecular Formula : C₄H₈ClN₃O₂S
- Molecular Weight : 175.64 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by demonstrated that derivatives of thiomorpholine can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Cytotoxic Activity
The compound's cytotoxic effects have been evaluated in several cancer cell lines. For instance, a study found that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 28 µM
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of thiomorpholine derivatives against skin infections caused by Staphylococcus aureus, patients treated with formulations containing the compound showed a significant reduction in infection severity compared to controls.
Case Study 2: Cancer Treatment
A recent investigation into the use of this compound in combination therapy for lung cancer revealed enhanced efficacy when used alongside standard chemotherapeutic agents. The study highlighted a synergistic effect leading to improved survival rates in animal models.
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including thiomorpholine ring formation, amidation, and subsequent sulfonation. A high-yield approach may utilize protected intermediates to prevent side reactions during amide bond formation. Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., dimethyl sulfoxide) are critical for achieving >95% purity . Statistical experimental design (e.g., factorial or response surface methodologies) can optimize reaction parameters like temperature, stoichiometry, and catalyst loading, reducing trial-and-error inefficiencies .
Basic: How can researchers characterize the structural and spectral properties of this compound to confirm its identity?
Methodological Answer:
Characterization should integrate:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify the thiomorpholine backbone, amide protons, and sulfone groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass confirmation.
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1300 cm⁻¹ (S=O stretching).
- X-ray Crystallography: To resolve stereochemical ambiguities, if crystalline derivatives are obtainable.
Cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shifts) enhances validation robustness .
Advanced: What computational strategies are recommended for predicting reaction pathways and intermediate stability during synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify low-energy intermediates and transition states. Reaction path search algorithms (e.g., the nudged elastic band method) help visualize activation barriers. Coupling these with cheminformatics tools enables rapid screening of solvent effects and catalytic systems. Institutions like ICReDD employ hybrid computational-experimental workflows to prioritize viable synthetic routes, minimizing lab iterations .
Advanced: How should researchers resolve contradictory data in biological activity studies (e.g., receptor binding vs. enzyme inhibition)?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., buffer pH, cell line selection). A systematic approach includes:
- Dose-Response Curves: Quantify IC50/EC50 values under standardized conditions.
- Orthogonal Assays: Validate receptor binding via surface plasmon resonance (SPR) and enzyme inhibition via fluorogenic substrates.
- Molecular Dynamics (MD) Simulations: To model ligand-target interactions and identify binding pocket residues critical for selectivity.
Statistical meta-analysis of published data can identify confounding variables (e.g., batch-to-batch compound variability) .
Basic: What are the recommended storage conditions and stability protocols for this compound?
Methodological Answer:
Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the sulfone group and hydrolysis of the amide bond. Lyophilization in amber vials minimizes photodegradation. Stability assessments via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring ensure long-term integrity .
Advanced: How can researchers leverage this compound in designing targeted drug delivery systems?
Methodological Answer:
The thiomorpholine-sulfone scaffold offers sites for functionalization (e.g., PEGylation for solubility or bioconjugation to antibodies). Computational docking studies can predict compatibility with cellular uptake receptors (e.g., folate receptors). In vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic profiling (rodent models) validate bioavailability enhancements. Synchrotron-based X-ray fluorescence imaging may track tissue-specific accumulation .
Basic: What analytical techniques are suitable for quantifying trace impurities in bulk samples?
Methodological Answer:
- Ultra-HPLC (UHPLC) with Charged Aerosol Detection (CAD): Detects non-UV-active impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Identifies heavy metal catalysts (e.g., Pd from coupling reactions).
Method validation per ICH Q2(R1) guidelines ensures precision, accuracy, and linearity across 0.1–5% impurity ranges .
Advanced: How can machine learning models improve the predictability of this compound’s pharmacokinetic properties?
Methodological Answer:
Train models on curated datasets (e.g., ChEMBL, PubChem) using descriptors like logP, topological polar surface area, and molecular weight. Graph neural networks (GNNs) capture 3D structural features relevant to absorption and metabolism. Transfer learning from related sulfone-containing compounds accelerates model adaptation. Experimental validation via hepatic microsome assays and cytochrome P450 inhibition studies refines predictions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Spill Management: Neutralize with activated carbon and dispose as hazardous waste.
Comply with institutional chemical hygiene plans, including mandatory safety training and 100% proficiency in emergency response exams .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Methodological Answer:
Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs): Define parameters like particle size, polymorphism, and residual solvents.
- Process Analytical Technology (PAT): Real-time monitoring via inline Raman spectroscopy or near-infrared (NIR) probes.
- Design of Experiments (DoE): Optimize mixing speed, temperature gradients, and drying cycles.
Cross-validate with accelerated stability testing to ensure reproducibility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
